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molecular formula C11H12BrNO B1280377 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one CAS No. 197450-39-8

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Cat. No. B1280377
M. Wt: 254.12 g/mol
InChI Key: UHABBHGGYQEDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156783

Procedure details

A stirred solution of 4-bromo-3-methylaniline (50.3 g, 0.27 mole) and triethylamine (41.4 ml, 0.30 mole) in THF (250 ml) at 0° C. under argon was treated dropwise with 4-chlorobutyryl chloride (33.4 ml, 0.30 mole). The mixture was stirred for 1 hour at 0-5° C., then potassium t-butoxide (82.5 g, 0.74 mole) was added portionwise over 20 minutes, maintaining temperature below 25° C. The reaction mixture was stirred at 25° C. for a further 2.5 hrs, then treated with water (100 ml), followed after 0.25 hrs with 10% Na2CO3 solution and then extracted with ethyl acetate. The extract was washed with water, dil. HCl acid, then brine, dried (Na2SO4) and concentrated in vacuo to afford the title compound as a pale yellow solid (61.6 g, 89%).
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
41.4 mL
Type
reactant
Reaction Step One
Quantity
33.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].C(N(CC)CC)C.Cl[CH2:18][CH2:19][CH2:20][C:21](Cl)=[O:22].CC(C)([O-])C.[K+].C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH2:18][CH2:19][CH2:20][C:21]2=[O:22])=[CH:4][C:3]=1[CH3:9] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
41.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
33.4 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
82.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below 25° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25° C. for a further 2.5 hrs
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water, dil. HCl acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1C(CCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 61.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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